molecular formula C7H4F3NO3 B1392459 6-(Trifluoromethoxy)nicotinic acid CAS No. 940895-85-2

6-(Trifluoromethoxy)nicotinic acid

Cat. No. B1392459
M. Wt: 207.11 g/mol
InChI Key: NNYMJNIRFKFWIW-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)nicotinic acid is a heterocyclic compound with the molecular formula C7H4F3NO3 . It has an average mass of 207.107 Da and a monoisotopic mass of 207.014328 Da . It is a useful research chemical used in the preparation of potent and highly selective (piperidin-4-yl)pyrido[3,2-d]pyrimidine based in vitro probe BAY-885 for the Kinase ERK5 .


Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethoxy)nicotinic acid consists of a pyridine ring with a carboxylic acid group at the 3-position and a trifluoromethoxy group at the 6-position .


Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)nicotinic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 232.6±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.6±3.0 kJ/mol . The flash point is 94.5±25.9 °C . The index of refraction is 1.478 . The molar refractivity is 38.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds .

Scientific Research Applications

Biosynthesis of Nicotine

The research conducted by Dawson et al. (1960) on the biosynthesis of nicotine from isotopically labeled nicotinic acids provides insights into the role of nicotinic acid derivatives in tobacco root cultures. It was found that the nicotine produced by tobacco roots showed substantial incorporation of various forms of nicotinic acid, except for nicotinic acid-6-t. This study suggests that the enzymatic conversion of nicotinic acid to nicotine may not proceed via oxidation at the 6-position, indicating the significance of the 6-position in the biosynthetic pathway (Dawson et al., 1960).

Role in Lipid Metabolism

Tunaru et al. (2003) identified that nicotinic acid, a B complex vitamin, plays a crucial role in lipid metabolism. It primarily decreases lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This study shows that nicotinic acid binds to specific receptors (PUMA-G or HM74) in adipose tissue, leading to a decrease in cAMP levels and mediating the anti-lipolytic and lipid-lowering effects of nicotinic acid (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Prachayasittikul et al. (2010) explored the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Their study indicates that these derivatives, including 2-(1-adamantylthio)nicotinic acid and its analogs, exert vasorelaxation effects and possess antioxidative activity. These findings suggest potential therapeutic applications for vascular health (Prachayasittikul et al., 2010).

Production of 6-Hydroxynicotinic Acid

Research on the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid by microorganisms like Pseudomonas fluorescens highlights the biotechnological applications of nicotinic acid derivatives. The studies by Mizon (1995) and Hunt (1959) elucidate the microbial pathways involved in this conversion, indicating the potential for biocatalytic production of specific nicotinic acid derivatives (Mizon, 1995); (Hunt, 1959).

Inhibitory Effects on Atherosclerosis

Lukasova et al. (2011) demonstrated that nicotinic acid inhibits the progression of atherosclerosis in mice through its receptor GPR109A, primarily expressed in immune cells. This study highlights the anti-inflammatory and cholesterol-modulating effects of nicotinic acid, which can be useful in treating atherosclerosis and related conditions (Lukasova et al., 2011).

Chemical Synthesis and Analysis

The synthesis and characterization of nicotinic acid derivatives, as studied by Dege et al. (2014), provide a framework for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science (Dege et al., 2014).

Safety And Hazards

The safety information for 6-(Trifluoromethoxy)nicotinic acid indicates that it causes serious eye irritation (H319) and is harmful to aquatic life (H402) . Precautionary statements include washing skin thoroughly after handling, avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-(trifluoromethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYMJNIRFKFWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678826
Record name 6-(Trifluoromethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethoxy)nicotinic acid

CAS RN

940895-85-2
Record name 6-(Trifluoromethoxy)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Manteau, P Genix, L Brelot, JP Vors, S Pazenok… - 2010 - Wiley Online Library
The previously unknown 2‐, 3‐, and 4‐(trifluoromethoxy)pyridines have now become readily accessible by means of an efficient and straightforward large‐scale synthesis. Their …
G Landelle, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2017 - Elsevier
… THF (1 M in THF, 36 mL, 36 mmol, 5 equiv.) was added dropwise to 6-trifluoromethoxy nicotinic acid 5 (1.5 g, 7.3 mmol, 1 equiv.) in solution in THF (25 mL) at 0 C. The reaction mixture …
Number of citations: 14 www.sciencedirect.com
B Cai, YN Meng, ME Zhu, XS Yao… - … für Kristallographie-New …, 2020 - degruyter.com
C 6 H 5 BrFNO 3 , orthorhombic, P2 1 2 1 2 1 (no. 19), a = 3.9894(4) Å, b = 13.6128(11) Å, c = 14.7495(12) Å, V = 801.00(12) Å 3 , Z = 4, R gt (F) = 0.0213, wR ref (F 2 ) = 0.0465, T = 150(…
Number of citations: 2 www.degruyter.com

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